6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol is a heterocyclic compound with the molecular formula C6H8N2O. This compound is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol typically involves the Marckwald reaction, starting from readily available amino carbonyl compounds. This two-step method yields high product efficiency and is suitable for large-scale production . The reaction conditions often involve the use of solid alumina at room temperature, followed by further reactions with various electrophilic reagents to obtain functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high yield and scalability of the Marckwald reaction suggest its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of ionic liquids and as an electrolyte in fuel cells and batteries.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an α1A-adrenergic receptor partial agonist, influencing adrenergic signaling pathways . Additionally, its stability and electrochemical properties make it suitable for use in ionic liquids and fuel cells .
Comparison with Similar Compounds
Similar Compounds
Dimiracetam: A nootropic drug of the racetam family, known for its cognitive-enhancing effects.
Pyrrolo[1,2-a]imidazoles: These compounds share a similar fused ring structure and have been studied for their biological activity and synthetic applications.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4,6,9H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOAIPJSWAGKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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